molecular formula C20H24O4 B1219121 Vernoflexin CAS No. 57576-43-9

Vernoflexin

Cat. No.: B1219121
CAS No.: 57576-43-9
M. Wt: 328.4 g/mol
InChI Key: CEKDWOBPPFOCDL-QAGGRKNESA-N
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Description

Vernoflexin (CAS: 57576-43-9) is a sesquiterpene lactone with the molecular formula C₂₀H₂₄O₄ and a molecular weight of 328.41 g/mol . It is primarily isolated from plants in the Vernonia genus, including V. flexuosa, V. arkandana, and V. chinensis . Pharmacologically, this compound exhibits cytotoxic and antineoplastic properties, making it a compound of interest in cancer research . Its traditional applications are linked to the medicinal use of Vernonia species in treating inflammatory and neoplastic conditions .

Properties

CAS No.

57576-43-9

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H24O4/c1-10(2)8-17(21)23-16-9-15-11(3)6-7-14-12(4)20(22)24-19(14)18(15)13(16)5/h8,14-16,18-19H,3-7,9H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1

InChI Key

CEKDWOBPPFOCDL-QAGGRKNESA-N

SMILES

CC(=CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3)C

Isomeric SMILES

CC(=CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3)C

Canonical SMILES

CC(=CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities :

  • Both compounds are sesquiterpene lactones isolated from Vernonia flexuosa .
  • Vernoflexuoside is likely a glycosylated derivative of this compound, with additional sugar moieties enhancing its solubility and bioavailability .

Key Differences :

Parameter This compound Vernoflexuoside
Molecular Formula C₂₀H₂₄O₄ Likely C₂₆H₃₄O₉ (estimated)*
Molecular Weight 328.41 g/mol ~490 g/mol (estimated)*
Bioactivity Cytotoxic, antineoplastic Potentially enhanced anti-inflammatory activity due to glycosylation
Source V. flexuosa, V. chinensis V. flexuosa

Research Findings: Kisiel (1975) first isolated both compounds from V. flexuosa, noting their distinct chromatographic profiles and bioactivity profiles . This compound’s cytotoxicity is attributed to its α,β-unsaturated carbonyl group, a hallmark of sesquiterpene lactones, while Vernoflexuoside’s glycosylation may modulate its interaction with cellular targets .

This compound vs. Sulphuretin

Functional Context: Sulphuretin (CAS: 569-84-6) is a flavonoid found in Coreopsis (Asteraceae) and Cotinus (Anacardiaceae) species . Unlike this compound, it has a chalcone-derived structure (C₁₅H₁₂O₅) and exhibits antioxidant, anti-diabetic, and anti-inflammatory activities .

Comparative Analysis :

Parameter This compound Sulphuretin
Chemical Class Sesquiterpene lactone Flavonoid (chalcone derivative)
Molecular Formula C₂₀H₂₄O₄ C₁₅H₁₂O₅
Molecular Weight 328.41 g/mol 272.25 g/mol
Bioactivity Cytotoxic, antineoplastic Antioxidant, anti-inflammatory
Source Vernonia spp. (Asteraceae) Coreopsis, Cotinus spp.

Pharmacological Contrast: While this compound targets cancer cells via pro-apoptotic mechanisms, Sulphuretin modulates oxidative stress pathways (e.g., Nrf2 activation) . This divergence underscores the influence of chemical class on biological function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vernoflexin
Reactant of Route 2
Vernoflexin

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